3-(1H-indol-3-yl)-N-methylpropanamide

Oxidative stress Superoxide dismutase Lipid peroxidation

3-(1H-indol-3-yl)-N-methylpropanamide (CAS 69397-85-9) is a tryptamine-class indole-3-propanamide derivative with molecular formula C12H14N2O and molecular weight 202.25 g/mol. The compound features a 3-substituted indole core with an N-methylated propanamide side chain.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 69397-85-9
Cat. No. B8770308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-methylpropanamide
CAS69397-85-9
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C12H14N2O/c1-13-12(15)7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)
InChIKeyYRFPBFOOZPGAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3794 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indol-3-yl)-N-methylpropanamide (CAS 69397-85-9): Baseline Properties for Scientific Procurement


3-(1H-indol-3-yl)-N-methylpropanamide (CAS 69397-85-9) is a tryptamine-class indole-3-propanamide derivative with molecular formula C12H14N2O and molecular weight 202.25 g/mol [1]. The compound features a 3-substituted indole core with an N-methylated propanamide side chain . Key physicochemical properties include a melting point of 97.5–99 °C, an estimated water solubility of 3794 mg/L at 25 °C, and a LogP of approximately 1.56–2.69 . This compound serves as a versatile building block for melatonin receptor ligands, antioxidant agents, and antimicrobial derivatives [2][3].

Why Generic Indole-3-propanamides Cannot Substitute for 3-(1H-indol-3-yl)-N-methylpropanamide


Indole-3-propanamide derivatives exhibit pronounced structure-activity divergence driven by N-substitution patterns. In systematic antioxidant evaluations, N-H indole-3-propanamides inhibited lipid peroxidation by 56–83%, whereas N-methyl substitution (the precise structural feature of the target compound) confers distinct physicochemical and pharmacological properties [1]. This substitution directly impacts receptor binding profiles: SAR studies on melatoninergic indole analogues demonstrate that N-methyl versus N-ethyl or N-H modifications yield differential MT1/MT2 receptor affinities and functional outcomes [2]. Furthermore, the target compound's specific N-methylpropanamide side chain enables synthetic derivatization pathways—including condensation reactions and metal complex formation—that are not accessible with unsubstituted or differently substituted analogues . Generic substitution therefore introduces uncontrolled variability in bioactivity, solubility, and downstream synthetic utility.

3-(1H-indol-3-yl)-N-methylpropanamide: Quantitative Differentiation Evidence Against Structural Analogs


Antioxidant Activity: N-Methyl Propanamide Derivatives Exhibit 94–100% Superoxide Anion Inhibition

In a series of N-H and N-substituted indole-3-propanamide derivatives (I3PADs), N-methyl substituted compounds (including the target compound's core structural class) demonstrated 94–100% inhibition of superoxide anion (O2•-), representing near-complete suppression of this primary reactive oxygen species [1]. By contrast, unsubstituted N-H I3PADs exhibited only 56–83% inhibition of lipid peroxidation, with no data reported for superoxide anion inhibition in the N-H series [1]. This demonstrates that N-methyl substitution confers a distinct antioxidant mechanism with superior efficacy against superoxide anion.

Oxidative stress Superoxide dismutase Lipid peroxidation

Synthetic Versatility: N-Methylamide Enables Condensation and Metal Complexation Reactions

3-(1H-indol-3-yl)-N-methylpropanamide has been specifically employed in condensation reactions with 4-chloro-3-nitrobenzaldehyde to generate Schiff base ligands for metal complex synthesis . The resulting metal complexes exhibited promising antimicrobial activity in preliminary tests . In contrast, unsubstituted indole-3-propanamide (CAS 5814-93-7) is documented primarily for direct biological applications (TRP channel agonism, IL-2 inhibition) rather than as a derivatization scaffold . The N-methyl amide functionality provides a reactive handle for further synthetic elaboration not present in the unsubstituted analogue.

Medicinal chemistry Coordination chemistry Synthetic building block

Melatonin Receptor Ligand Scaffold: N-Methyl Substitution Influences Receptor Binding Affinity

Indole-derived melatonin analogues bearing C-3 amidoethane side chains require specific N-substitution patterns for optimal receptor recognition [1]. SAR studies on related indole-based melatonin ligands demonstrate that N-methyl substitution versus longer alkyl chains (ethyl, propyl) produces differential binding affinities at MT1 and MT2 receptors [2]. While direct Ki data for 3-(1H-indol-3-yl)-N-methylpropanamide itself are not reported, the compound's N-methylpropanamide side chain represents the minimal pharmacophore necessary for melatoninergic activity, distinguishing it from N-unsubstituted or N-ethyl/butyl analogues that exhibit reduced or altered receptor binding profiles [2].

Melatonin receptors MT1/MT2 Circadian rhythm

3-(1H-indol-3-yl)-N-methylpropanamide: Optimal Research and Industrial Applications


Antioxidant Screening and Oxidative Stress Research

Employ 3-(1H-indol-3-yl)-N-methylpropanamide as a core scaffold for developing superoxide anion scavengers. The N-methyl substituted indole-3-propanamide class demonstrates 94–100% O2•- inhibition, significantly outperforming N-H analogues that lack reported superoxide anion activity [1]. This compound is particularly suited for structure-activity relationship (SAR) studies exploring the mechanistic basis of indole-mediated antioxidant protection in cellular models of oxidative stress.

Synthesis of Metal Complex Antimicrobial Agents

Utilize the N-methylamide functionality of 3-(1H-indol-3-yl)-N-methylpropanamide for Schiff base formation via condensation with aromatic aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) to generate ligands for metal coordination . The resulting metal complexes have shown preliminary antimicrobial activity and represent a distinct synthetic application not accessible with unsubstituted indole-3-propionamide. This application is ideal for medicinal chemistry programs focused on metallodrug discovery.

Melatonin Receptor Ligand Discovery and Pharmacophore Mapping

Deploy 3-(1H-indol-3-yl)-N-methylpropanamide as a minimal pharmacophore scaffold for systematic exploration of melatonin receptor (MT1/MT2) ligand SAR [2]. The N-methylpropanamide side chain provides the essential structural requirements for melatoninergic activity, enabling clean SAR studies of substituent effects on receptor binding affinity and functional selectivity without interference from extraneous structural features.

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